trans-Aconitic acid anhydride

説明

特性

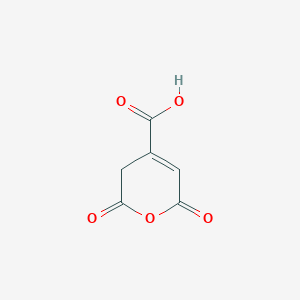

IUPAC Name |

2,6-dioxo-3H-pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O5/c7-4-1-3(6(9)10)2-5(8)11-4/h1H,2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCRKEZQEKKGQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)OC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647361 | |

| Record name | 2,6-Dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14556-16-2 | |

| Record name | 2,6-Dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Aconitic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

trans-Aconitic Acid Anhydride: Chemical Properties, Reactivity, and Applications

This guide details the chemical properties, reactivity, and applications of trans-aconitic acid anhydride (CAS 14556-16-2), a specialized reagent distinct from its more common cis-isomer.

Executive Summary

trans-Aconitic acid anhydride (TAA) is a cyclic anhydride derived from trans-aconitic acid. Unlike its cis-isomer, which forms a 5-membered maleic-type ring, TAA forms a 6-membered pyran-2,6-dione ring . This structural difference dictates its unique reactivity profile, thermal stability, and utility in bioconjugation and polymer chemistry. While cis-aconitic anhydride is widely used for pH-sensitive (reversible) drug linkers, trans-aconitic anhydride offers a pathway to more stable bioconjugates and distinct cross-linking architectures.

Chemical Identity & Structural Architecture

The fundamental distinction between the aconitic anhydride isomers lies in their ring size, dictated by the geometry of the precursor acid.

Structural Analysis

-

IUPAC Name: 2,6-dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid.[1]

Geometric Constraints:

-

cis-Aconitic Acid: The C2 and C3 carboxyl groups are cis to each other, facilitating the formation of a 5-membered furan-2,5-dione ring (maleic anhydride type).

-

trans-Aconitic Acid: The C2 and C3 carboxyl groups are trans. However, the C1 (methylene) carboxyl and the C2 (methine) carboxyl are spatially positioned to form a 6-membered pyran-2,6-dione ring (glutaric anhydride type).

Isomerization Pathways

Thermal decomposition studies reveal that cis-aconitic anhydride is kinetically favored but thermodynamically unstable relative to the trans-isomer. Heating cis-aconitic anhydride can induce an exothermic isomerization to the trans-anhydride.[7]

Figure 1: Structural relationship and conversion pathways between aconitic acid isomers and their anhydrides.

Physical & Chemical Properties

Physical Data Table

| Property | trans-Aconitic Anhydride | cis-Aconitic Anhydride | Significance |

| Ring Structure | 6-Membered (Pyranoid) | 5-Membered (Furanoid) | Determines hydrolytic stability. |

| Melting Point | ~190°C (dec.[8] as acid precursor) | 75–78°C | trans is significantly more thermally stable. |

| Solubility | DMSO, DMF, Acetone | DMSO, Acetone, Ethanol | Hydrolyzes in aqueous buffers. |

| Reactivity | Moderate Electrophile | High Electrophile (Strained) | trans affords more controlled acylation. |

Chemical Reactivity Profile

-

Nucleophilic Acyl Substitution: TAA reacts with primary amines (lysine residues, N-termini) to form stable amide bonds. The ring-opening event generates a free carboxylic acid, resulting in a net addition of two carboxyl groups (one from the anhydride opening, one native to the ring) for every amine modified.

-

Result: Charge reversal (Positive

Double Negative).

-

-

Hydrolytic Stability: The 6-membered glutaric-type ring of TAA is generally less susceptible to spontaneous hydrolysis than the strained 5-membered maleic-type ring of the cis-isomer. This allows for easier handling in moist environments during synthesis.

-

Cross-Linking Potential: Due to the presence of the exocyclic double bond and the free carboxylic acid (post-reaction), TAA derivatives can participate in secondary polymerization reactions, making them ideal for hydrogel formation.

Applications in Drug Development & Proteomics

Protein Charge Modification (Succinylation Analog)

TAA is used to modify protein surface charges. Similar to succinic anhydride, it converts cationic amino groups into anionic carboxylates. However, TAA introduces an alkene handle and an additional carboxyl group, offering unique downstream conjugation possibilities (e.g., thiol-Michael addition to the double bond).

-

Mechanism: Lysine

-amine attacks the anhydride carbonyl. -

Outcome: Formation of an aconityl-lysine amide.

-

Stability: Unlike cis-aconityl amides (which hydrolyze at pH < 6, releasing the drug), trans-aconityl amides lack the specific geometry for facile intramolecular catalysis, rendering the linkage stable under physiological conditions.

Bio-Based Polymer Synthesis

TAA serves as a monomer for hyperbranched polyesters and polyanhydrides. Its trifunctionality (anhydride + double bond) allows for:

-

Curing Agents: For epoxy resins, providing higher thermal stability than amine hardeners.[9]

-

Nematicidal Agents: trans-Aconitic acid derivatives exhibit biological activity against nematodes, unlike the cis forms.[10]

Experimental Protocols

Protocol A: Synthesis of trans-Aconitic Anhydride

Note: This protocol avoids cis-contamination by utilizing the thermodynamic stability of the trans-isomer.

-

Reagents: trans-Aconitic acid (98%), Acetic anhydride (excess), Acetyl chloride (catalyst).

-

Procedure:

-

Suspend trans-aconitic acid (10 g) in acetic anhydride (40 mL).

-

Add 2-3 drops of acetyl chloride.

-

Heat the mixture to reflux (140°C) for 2 hours. The solution will clarify.

-

Crucial Step: Evaporate excess acetic anhydride under high vacuum at 60°C. Avoid excessive heat to prevent polymerization.

-

Crystallization: Dissolve the residue in minimal dry benzene or toluene/hexane (1:1) and cool to 4°C.

-

Yield: Collect white crystalline solid (TAA). Store in a desiccator at -20°C.

-

Protocol B: Protein Aconitylation (Stable Blocking)

Objective: Irreversible blocking of Lysine residues with charge reversal.

-

Preparation: Dissolve protein (2 mg/mL) in 0.1 M NaHCO₃ buffer (pH 8.5).

-

Reagent: Dissolve TAA in dry DMSO to a concentration of 1 M immediately before use.

-

Reaction:

-

Add TAA solution to protein dropwise with stirring (Molar excess 50:1 TAA:Protein).

-

Incubate at 4°C for 1 hour.

-

Maintain pH between 8.0–8.5 using 1 M NaOH if necessary.

-

-

Purification: Dialyze against PBS (pH 7.4) to remove hydrolyzed acid byproducts.

-

Validation: Verify modification via TNBS assay (loss of free amines) or Mass Spectrometry (+156 Da shift per lysine).

Workflow Visualization: Protein Modification

Figure 2: Mechanism of protein modification by trans-aconitic anhydride, resulting in stable charge reversal.

References

-

Sigma-Aldrich. (n.d.). trans-Aconitic acid 98% Product Specification. Retrieved from

-

Wyrzykowski, D., et al. (2011). Thermal behaviour of citric acid and isomeric aconitic acids. Journal of Thermal Analysis and Calorimetry, 104, 731–737.

-

Biosynth. (n.d.). trans-Aconitic acid anhydride Product Data. Retrieved from

-

ChemicalBook. (2023).[1] TRANS-ACONITIC ACID ANHYDRIDE Properties and Suppliers.

-

Pestana-Nobles, R., et al. (2022).[11][12] Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. Molecules, 27(3).

Sources

- 1. TRANS-ACONITIC ACID ANHYDRIDE | 14556-16-2 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. biosynth.com [biosynth.com]

- 4. Welcome to www.3bsc.com [3bsc.com]

- 5. Cas no for 14556-16-2,Arecoline hydrobromide ACID Cas number search msds database,online free cas number chemistry search engine,cas number sigma aldrich - www.pharmasources.com [pharmasources.com]

- 6. guidechem.com [guidechem.com]

- 7. akjournals.com [akjournals.com]

- 8. Aconitic acid - Wikipedia [en.wikipedia.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Buy cis-Aconitic acid | 499-12-7 | >98% [smolecule.com]

- 11. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

spectroscopic data of trans-Aconitic acid anhydride (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Profile of trans-Aconitic Acid Anhydride

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for trans-aconitic acid anhydride (IUPAC name: 2-((E)-2-carboxyethenyl)butenedioic anhydride). As a key derivative of trans-aconitic acid, a naturally occurring tricarboxylic acid, its anhydride form presents a unique spectroscopic fingerprint essential for its identification and characterization in various research and development settings. This document synthesizes available data, theoretical principles, and comparative analysis with related isomers to offer a comprehensive resource for researchers.

Due to its reactive nature, dedicated, published spectra for isolated trans-aconitic acid anhydride are not commonly found in public databases. This guide is therefore built upon a combination of experimental data from in-situ formation, established spectroscopic principles for anhydrides, and comparative data from its more readily available cis-isomer.

Infrared (IR) Spectroscopy: The Signature of Anhydride Formation

The most definitive spectroscopic evidence for the formation of trans-aconitic acid anhydride comes from thermal analysis studies. The dehydration of trans-aconitic acid logically proceeds to its corresponding anhydride.

Experimental Insight: In-Situ Formation

A study on the thermal decomposition of aconitic acids demonstrated that heating trans-aconitic acid leads to the formation of trans-aconitic anhydride as a volatile product.[1] The core evidence lies in the IR analysis of the evolved gases, which revealed strong absorption bands characteristic of a cyclic acid anhydride.

Interpretation of Key IR Absorptions

The defining feature of an acid anhydride in IR spectroscopy is the presence of two distinct carbonyl (C=O) stretching bands, resulting from symmetric and asymmetric vibrations of the coupled carbonyl groups.[2] For cyclic anhydrides, these bands are typically observed at high frequencies.

-

Asymmetric C=O Stretch: This vibration, typically occurring at a higher wavenumber, is expected around 1855 cm⁻¹ .

-

Symmetric C=O Stretch: The lower frequency, in-phase stretching vibration is anticipated near 1794 cm⁻¹ .[1]

-

C-O-C Stretch: A strong band corresponding to the stretching of the C-O-C linkage within the anhydride ring is also expected, generally in the 1000-1300 cm⁻¹ region.[2]

-

C=C Stretch: The presence of the carbon-carbon double bond in the molecule should give rise to a stretching absorption in the 1640-1680 cm⁻¹ region.

-

O-H Stretch: A very broad absorption centered around 3000 cm⁻¹ would be expected from the carboxylic acid group's O-H bond.

Table 1: Summary of Key IR Absorptions for trans-Aconitic Acid Anhydride

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | ~3000 | Broad | |

| Asymmetric C=O Stretch | ~1855 | Strong | Characteristic of cyclic anhydrides[1] |

| Symmetric C=O Stretch | ~1794 | Strong | Characteristic of cyclic anhydrides[1] |

| C=O Stretch (Carboxylic Acid) | ~1710 | Strong | |

| C=C Stretch | 1640-1680 | Medium |

| C-O-C Stretch | 1000-1300 | Strong | Anhydride ether linkage[2] |

Mass Spectrometry (MS): Molecular Integrity and Fragmentation

Mass spectrometry provides crucial information on the molecular weight and fragmentation pattern, confirming the compound's identity and structural components.

Molecular Ion Peak (M⁺)

trans-Aconitic acid anhydride has a molecular formula of C₆H₄O₅ . Its calculated monoisotopic mass is 156.0059 Da .[3] In an electron ionization (EI) mass spectrum, a distinct molecular ion peak ([M]⁺˙) is expected at m/z 156 . While often of low to moderate intensity for acyclic anhydrides, the cyclic structure may enhance its stability.

Predicted Fragmentation Pathway

-

Loss of CO₂: The initial fragmentation is likely the loss of carbon dioxide from the free carboxylic acid moiety, leading to a fragment ion at m/z 112 .

-

Loss of CO: Subsequent loss of carbon monoxide from the anhydride ring is a classic fragmentation pathway for anhydrides. This would result in fragment ions at m/z 128 (from the molecular ion) or m/z 84 (from the m/z 112 fragment).

-

Combined Loss: A peak corresponding to the combined loss of both CO₂ and CO from the molecular ion would appear at m/z 84 .

Table 2: Predicted Key Fragments in the Mass Spectrum of trans-Aconitic Acid Anhydride

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 156 | [C₆H₄O₅]⁺˙ (M⁺˙) | Molecular Ion |

| 112 | [M - CO₂]⁺˙ | Loss of CO₂ from the carboxylic acid group |

| 84 | [M - CO₂ - CO]⁺˙ | Subsequent loss of CO from the anhydride |

| 68 | [C₄H₄O]⁺˙ | Further fragmentation |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Blueprint

Experimental NMR spectra for trans-aconitic acid anhydride are not available in surveyed databases. However, a theoretical analysis based on its structure provides a strong predictive framework for its ¹H and ¹³C NMR spectra.

Expected ¹H NMR Spectrum

The structure of trans-aconitic acid anhydride contains three distinct proton environments.

-

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected far downfield, typically in the δ 10-13 ppm range. Its broadness is due to hydrogen bonding and chemical exchange.

-

Vinylic Proton (=CH-): The proton on the carbon-carbon double bond is in a deshielded environment. It is expected to appear as a singlet in the δ 6.5-7.5 ppm region.

-

Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are adjacent to the double bond and the anhydride carbonyl. They are expected to appear as a singlet in the δ 3.5-4.5 ppm range.

Expected ¹³C NMR Spectrum

The molecule has six unique carbon atoms, which should give rise to six distinct signals in the ¹³C NMR spectrum.

-

Anhydride Carbonyls (C=O): Two signals are expected for the two non-equivalent carbonyl carbons within the five-membered anhydride ring. These are highly deshielded and should appear in the δ 160-170 ppm region.

-

Carboxylic Acid Carbonyl (-COOH): The carbonyl carbon of the free carboxylic acid group is also highly deshielded and is expected to resonate in the δ 170-180 ppm range.

-

Vinylic Carbons (=C-): Two signals for the sp² hybridized carbons of the double bond are expected between δ 120-140 ppm .

-

Methylene Carbon (-CH₂-): The sp³ hybridized methylene carbon should appear the most upfield, likely in the δ 35-45 ppm region.

Table 3: Predicted ¹H and ¹³C NMR Data for trans-Aconitic Acid Anhydride

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 10.0 - 13.0 | broad singlet | -COOH |

| ¹H | 6.5 - 7.5 | singlet | =CH - |

| ¹H | 3.5 - 4.5 | singlet | -CH₂ - |

| ¹³C | 170 - 180 | - | -C OOH |

| ¹³C | 160 - 170 | - | Anhydride C =O (2 signals) |

| ¹³C | 120 - 140 | - | C =C (2 signals) |

| ¹³C | 35 - 45 | - | -C H₂- |

Experimental Protocols & Data Interpretation Workflow

For a researcher synthesizing or isolating trans-aconitic acid anhydride, the following workflow is recommended for spectroscopic confirmation.

Step-by-Step Methodologies

-

Sample Preparation:

-

IR: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For in-situ analysis of thermal decomposition, use a hyphenated technique like TGA-FTIR.

-

MS: Prepare a dilute solution in a volatile organic solvent (e.g., methanol, acetonitrile) for ESI-MS or use a direct insertion probe for EI-MS.

-

NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

-

Data Acquisition:

-

Acquire spectra using standard instrument parameters. For NMR, ensure a sufficient number of scans for a good signal-to-noise ratio, especially for ¹³C NMR.

-

-

Data Analysis & Interpretation:

-

IR: Identify the two characteristic anhydride C=O stretching bands above 1750 cm⁻¹. Confirm the presence of the C=C bond and the broad O-H stretch of the carboxylic acid.

-

MS: Locate the molecular ion peak at m/z 156. Analyze the fragmentation pattern, looking for key losses of 44 Da (CO₂) and 28 Da (CO).

-

NMR: Correlate the observed signals with the predicted chemical shifts and multiplicities from Table 3. Use 2D NMR techniques (COSY, HSQC) if necessary to confirm proton-carbon correlations.

-

References

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part IV: Acid Anhydrides. Retrieved from [Link]

-

PubChem. (n.d.). Aconitic anhydride. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). Aconitic acid. Retrieved from [Link]

-

NIST. (n.d.). Acetic anhydride. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2010). Thermal behaviour of citric acid and isomeric aconitic acids. Retrieved from [Link]

-

AKJournals. (2010). Thermal behaviour of citric acid and isomeric aconitic acids. Retrieved from [Link]

Sources

mechanism of action of trans-Aconitic acid anhydride in organic reactions

The Mechanism of Action of trans-Aconitic Acid Anhydride is a nuanced subject because the stable, commercially available "trans-aconitic acid" (TAA) does not spontaneously form a stable monomeric anhydride in the trans configuration due to steric constraints. Instead, the reactive electrophile utilized in organic synthesis and drug delivery is almost exclusively the cis-aconitic anhydride (CAA), formed via the thermal or chemical dehydration and isomerization of the trans-acid.

This guide details the structural dynamics, the dehydration-isomerization mechanism, and the specific acylation pathways utilized in bioconjugation and polymer chemistry.

Executive Summary: The Stereochemical Paradox

In high-precision organic synthesis, "trans-Aconitic Acid Anhydride" often refers to the reactive species generated from trans-Aconitic Acid (TAA) . It is critical to understand that TAA (

-

The Precursor: trans-Aconitic Acid (Stable, crystalline, high melting point).

-

The Reactive Species: cis-Aconitic Anhydride (Cyclic, highly electrophilic, moisture-sensitive).[1]

-

The Mechanism: Dehydration of TAA drives an equilibrium shift toward the cis-anhydride, which then acts as the acylating agent.

Key Application: The cis-aconityl moiety is a standard pH-sensitive linker in antibody-drug conjugates (ADCs), exploiting the acid-labile hydrolysis of the amide bond formed by this anhydride.

Structural Dynamics & Formation Mechanism

Dehydration and Isomerization

The formation of the reactive anhydride from TAA involves two simultaneous processes: dehydration and

Reaction Pathway:

Visualization of the Pathway

Figure 1: Transformation pathway from stable trans-aconitic acid to the reactive cis-anhydride and subsequent conjugation.

Mechanism of Action: Nucleophilic Acyl Substitution[3]

The core utility of aconitic anhydride lies in its reactivity as an electrophile toward nucleophiles (amines, alcohols).

Regioselectivity of Nucleophilic Attack

The cis-aconitic anhydride ring is unsymmetrical, presenting two distinct carbonyl electrophiles:

-

C1 Carbonyl: Conjugated with the double bond, adjacent to the free carboxylic acid (or methylene).

-

C4 Carbonyl: Part of the anhydride ring, adjacent to the methylene group.

Dominant Pathway: Nucleophilic attack (e.g., by a primary amine) typically occurs at the less sterically hindered carbonyl or is governed by electronic conjugation. In practice, mixtures of isomers (

The "pH-Sensitive" Switch (cis-Aconityl Linker)

In drug development, the anhydride reacts with an amino-drug (D-NH

-

Mechanism: The free carboxylic acid proximal to the amide bond acts as an intramolecular catalyst.

-

Acidic pH (Lysosome/Endosome): The carboxyl group protonates the amide nitrogen, facilitating hydrolysis and releasing the free drug.

-

Neutral pH (Bloodstream): The carboxylate is deprotonated, preventing catalysis and maintaining linker stability.

Experimental Protocols

Preparation of Reactive Anhydride from trans-Aconitic Acid

Standard protocol for generating the reactive species in situ or for isolation.

| Parameter | Specification |

| Precursor | trans-Aconitic Acid (98%+) |

| Reagent | Acetic Anhydride (Excess, 3-5 equiv.) |

| Catalyst | Sulfuric Acid (Trace) or simply thermal activation |

| Temperature | 60°C – 80°C (Avoid >100°C to prevent decarboxylation) |

| Time | 2 – 4 Hours |

| Workup | Concentration in vacuo; crystallization from benzene/ether |

Step-by-Step:

-

Dissolution: Suspend 10g of trans-aconitic acid in 40mL of acetic anhydride.

-

Activation: Heat the mixture to 70°C. The solid will dissolve as it converts to the cis-anhydride.

-

Isolation: Evaporate the acetic acid/anhydride mixture under reduced pressure. The residue is the crude cis-aconitic anhydride.

-

Purification: Recrystallize immediately from dry benzene or chloroform. Note: The product is hygroscopic.

Conjugation Reaction (General Protocol)

-

Solvent: Dissolve the cis-aconitic anhydride in dry dioxane or DMSO.

-

Nucleophile: Add the amine-containing payload (0.9 equivalents) dropwise at 0-4°C.

-

Base: Maintain basicity with Pyridine or Triethylamine if the amine is a salt.

-

Quenching: Quench with water after 1 hour to hydrolyze unreacted anhydride to the acid form.

Quantitative Data: Isomer Stability

| Isomer | Melting Point | Solubility (H2O) | Reactivity (Anhydride Formation) |

| trans-Aconitic Acid | 194–195°C | Moderate | Low (Requires Isomerization) |

| cis-Aconitic Acid | 125°C | High | High (Forms Anhydride easily) |

| cis-Aconitic Anhydride | 76–78°C | Decomposes (Hydrolysis) | Very High (Active Electrophile) |

References

-

Biosynth. trans-Aconitic acid anhydride Product Page. Accessed 2023.

-

Sigma-Aldrich. trans-Aconitic acid Technical Data. Accessed 2023.

-

Shen, W. C., & Ryser, H. J. (1981). Cis-aconityl spacer between daunomycin and macromolecular carriers: a model of pH-sensitive linkage releasing drug from a lysosomotropic drug-carrier conjugate. Biochemical and Biophysical Research Communications.

- Malachowski, M. J. (1892). Über die Aconitsäuren (On Aconitic Acids). Berichte der deutschen chemischen Gesellschaft.

Sources

The Unveiling of a Reactive Intermediate: A Technical Guide to the Discovery and History of trans-Aconitic Acid Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Naturally Occurring Tricarboxylic Acid

trans-Aconitic acid, a seemingly simple unsaturated organic acid, holds a significant position at the crossroads of biochemistry and industrial chemistry. As a naturally occurring tricarboxylic acid, it is found in a variety of plants, including sugarcane and maize.[1] Its isomer, cis-aconitic acid, plays a crucial role as an intermediate in the citric acid cycle (Krebs cycle), a fundamental process in cellular metabolism.[2] Beyond its biological relevance, trans-aconitic acid is recognized for its potential in the synthesis of biodegradable polymers, its application as a food preservative, and its utility as a building block in the development of novel pharmaceutical compounds.[1][3] The reactivity of its three carboxylic acid groups makes it a versatile precursor for a wide range of chemical modifications. Central to harnessing this reactivity is its transformation into a more activated form: trans-aconitic acid anhydride. This guide delves into the historical context of this important chemical entity, its synthesis, and its fundamental properties.

PART 1: A Journey Through Time: The Discovery of Aconitic Acid and the Emergence of its Anhydride

The story of trans-aconitic acid anhydride begins with the discovery of its parent acid. In 1820, the Swiss chemist and apothecary Jacques Peschier first isolated aconitic acid from the plant Aconitum napellus, commonly known as monkshood or wolf's bane.[2] This initial discovery laid the groundwork for future investigations into the chemical properties and biological significance of this tricarboxylic acid.

While a precise date and individual credited with the first synthesis of trans-aconitic acid anhydride are not prominently documented in historical chemical literature, its preparation falls within the broader development of synthetic methods for cyclic anhydrides from dicarboxylic acids. The formation of cyclic anhydrides through the dehydration of dicarboxylic acids, either by heating or with the use of chemical dehydrating agents, became a well-established technique in organic chemistry during the 19th and early 20th centuries.

The general principle involves the removal of a molecule of water from two carboxylic acid groups to form the cyclic anhydride linkage. Given the structure of trans-aconitic acid, the formation of a five-membered cyclic anhydride is sterically favorable. It is highly probable that early organic chemists, working with the newly discovered aconitic acid, would have applied these standard dehydration methods to explore its reactivity, leading to the formation of its anhydride.

PART 2: Synthesis and Mechanistic Insights

The most common and practical laboratory synthesis of trans-aconitic acid anhydride involves the dehydration of trans-aconitic acid using a dehydrating agent, with acetic anhydride being a widely used and effective choice.

The Role of Acetic Anhydride: A Mechanistic Perspective

The use of acetic anhydride for the dehydration of dicarboxylic acids is a classic and efficient method. The reaction proceeds through the formation of a mixed anhydride intermediate, which then undergoes an intramolecular nucleophilic attack to form the cyclic anhydride and release a molecule of acetic acid.

The key steps in the mechanism are as follows:

-

Activation of a Carboxyl Group: One of the carboxylic acid groups of trans-aconitic acid reacts with acetic anhydride to form a mixed anhydride. This is an equilibrium process.

-

Intramolecular Nucleophilic Acyl Substitution: The second carboxylic acid group of the trans-aconitic acid moiety then acts as an intramolecular nucleophile, attacking the more electrophilic carbonyl carbon of the mixed anhydride.

-

Ring Closure and Elimination: This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the stable five-membered ring of trans-aconitic acid anhydride and eliminates a molecule of acetic acid as a byproduct.

This mechanism is a self-validating system, as the formation of the stable cyclic anhydride drives the reaction to completion, especially when any acetic acid formed is removed.

Experimental Workflow: Synthesis of trans-Aconitic Acid Anhydride

The following is a detailed, step-by-step methodology for the synthesis of trans-aconitic acid anhydride from trans-aconitic acid using acetic anhydride. This protocol is based on established principles of organic synthesis for the preparation of cyclic anhydrides.

Materials:

-

trans-Aconitic acid

-

Acetic anhydride

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Vacuum rotary evaporator

-

Crystallization dish

-

Buchner funnel and filter paper

-

Anhydrous diethyl ether (for washing)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 1 mole equivalent of trans-aconitic acid.

-

Addition of Dehydrating Agent: Add an excess of acetic anhydride (typically 3-5 mole equivalents) to the flask. The excess acetic anhydride serves as both the dehydrating agent and the solvent for the reaction.

-

Heating and Reaction: Gently heat the mixture with stirring using a heating mantle or an oil bath. The temperature should be maintained at a point that allows for a steady reflux of the acetic anhydride (boiling point of acetic anhydride is approximately 139 °C). The reaction is typically allowed to proceed for 1-3 hours. The progress of the reaction can be monitored by the dissolution of the solid trans-aconitic acid.

-

Removal of Excess Acetic Anhydride and Acetic Acid: After the reaction is complete, allow the mixture to cool to room temperature. The excess acetic anhydride and the acetic acid byproduct are then removed under reduced pressure using a vacuum rotary evaporator.

-

Isolation and Purification of the Product: The resulting crude trans-aconitic acid anhydride, which may be a solid or a viscous oil, is then purified. Crystallization is a common method. The crude product can be dissolved in a minimal amount of a suitable hot solvent and then allowed to cool slowly to form crystals. Alternatively, the crude product can be triturated with a non-polar solvent like anhydrous diethyl ether to induce solidification and wash away impurities.

-

Drying: The purified crystals of trans-aconitic acid anhydride are collected by vacuum filtration using a Buchner funnel and washed with a small amount of cold, anhydrous diethyl ether. The product is then dried under vacuum to remove any residual solvent.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of trans-aconitic acid anhydride.

PART 3: Characterization and Data Presentation

The successful synthesis of trans-aconitic acid anhydride is confirmed through the analysis of its physical and spectroscopic properties.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₄O₅ | [4] |

| Molecular Weight | 156.09 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid | [6] |

| Melting Point | 75-78 °C | [4] |

| CAS Number | 14556-16-2 | [7] |

Spectroscopic Data

Infrared (IR) Spectroscopy:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed structural information. For cis-aconitic anhydride, the following has been reported:

-

¹³C NMR: The spectrum would show signals for the carbonyl carbons, the olefinic carbons, and the aliphatic carbon.[4]

For trans-aconitic anhydride, the chemical shifts would differ due to the change in stereochemistry, but the number of unique carbon and proton signals would be consistent with its structure.

Conclusion: A Versatile Intermediate for Future Innovations

The journey from the initial discovery of aconitic acid in the early 19th century to the synthesis and characterization of its anhydride highlights the progression of organic chemistry. While the specific historical moment of the anhydride's first synthesis may be lost to time, the principles behind its formation are well-understood and readily applicable. trans-Aconitic acid anhydride serves as a crucial activated intermediate, unlocking the potential of its parent acid for applications in materials science, drug delivery, and the development of bio-based chemicals. For researchers and scientists, a thorough understanding of its synthesis and properties is paramount to leveraging its reactivity for future innovations.

References

-

PubChem. trans-Aconitic acid anhydride. National Center for Biotechnology Information. [Link]

-

PubChem. Aconitic anhydride. National Center for Biotechnology Information. [Link]

-

Carl ROTH. Safety Data Sheet: trans-Aconitic acid. [Link]

-

MDPI. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. [Link]

-

Wikipedia. Aconitic acid. [Link]

-

MDPI. Natural Occurring Terpene Cyclic Anhydrides: Biosynthetic Origin and Biological Activities. [Link]

-

PMC. Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism. [Link]

Sources

- 1. TRANS-ACONITIC ACID(4023-65-8) IR Spectrum [chemicalbook.com]

- 2. Aconitic acid - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Aconitic anhydride | C6H4O5 | CID 65163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans-Aconitic anhydride | C6H4O5 | CID 24801881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. TRANS-ACONITIC ACID ANHYDRIDE | 14556-16-2 [chemicalbook.com]

The Unsung Virtuoso: trans-Aconitic Acid Anhydride as a Latent Powerhouse in Complex Molecule Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

trans-Aconitic acid anhydride, a derivative of the naturally occurring tricarboxylic acid, presents a unique and underexplored scaffold for the synthesis of complex molecular architectures. Its trifunctional nature, combining the reactivity of an acid anhydride with a strategically placed carboxylic acid and a stereodefined alkene, offers a powerful toolkit for the discerning synthetic chemist. This guide delves into the core chemical principles of trans-aconitic acid anhydride, providing a technical framework for its synthesis, characterization, and strategic application in the construction of intricate molecular targets. While direct applications in total synthesis are nascent in the literature, this paper will extrapolate its potential by drawing parallels with well-established anhydride chemistry and the inherent reactivity of its unique structural motifs. We will explore its promise in key transformations such as acylation, esterification, amidation, and cycloaddition reactions, offering field-proven insights and detailed experimental considerations to unlock its full synthetic potential.

Introduction: Beyond a Metabolic Intermediate

trans-Aconitic acid is a well-known intermediate in the Krebs cycle, playing a crucial role in cellular metabolism.[1][2] Its dehydrated counterpart, trans-aconitic acid anhydride, however, has remained largely in the shadow of its more famous cousins like maleic and succinic anhydride. This is a significant oversight, as the inherent structural features of trans-aconitic acid anhydride make it a compelling building block for complex molecule synthesis.

The molecule's value lies in its dense packing of functional groups:

-

A Reactive Anhydride: The cyclic anhydride moiety is a potent acylating agent, susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles. This allows for the introduction of the aconitate framework onto a variety of substrates.

-

A Pendant Carboxylic Acid: The exocyclic carboxylic acid provides a secondary handle for further chemical modification, such as amide bond formation, esterification, or conversion to other functional groups. This bifunctionality is key to its utility in building complex structures.

-

A Stereodefined Alkene: The trans-configured double bond offers opportunities for a range of addition reactions and can serve as a rigidifying element in the target molecule's backbone. Its electronic nature, influenced by the adjacent carbonyl and carboxyl groups, dictates its reactivity in reactions like Michael additions and cycloadditions.

This guide will serve as a comprehensive resource for researchers looking to harness the untapped potential of this versatile reagent.

Synthesis and Characterization of trans-Aconitic Acid Anhydride

The effective use of any building block begins with its reliable synthesis and thorough characterization.

Synthesis

trans-Aconitic acid anhydride is typically prepared by the dehydration of trans-aconitic acid. While various dehydrating agents can be employed, a common and effective method involves the use of a mild acid catalyst with azeotropic removal of water.

Experimental Protocol: Synthesis of trans-Aconitic Acid Anhydride

Materials:

-

trans-Aconitic acid

-

Acetic anhydride

-

Toluene (or other suitable solvent for azeotropic removal of water)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap, add trans-aconitic acid (1.0 eq).

-

Add a mixture of acetic anhydride (1.5 eq) and toluene (sufficient to fill the Dean-Stark trap and suspend the acid).

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.

-

Allow the reaction mixture to cool to room temperature.

-

The product, trans-aconitic acid anhydride, will often precipitate from the solution upon cooling.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold, dry toluene or diethyl ether to remove any residual acetic anhydride and acetic acid.

-

Dry the product under vacuum to yield trans-aconitic acid anhydride as a crystalline solid.

Causality Behind Experimental Choices:

-

Acetic Anhydride: Serves as both a dehydrating agent and a solvent. It reacts with the water formed during the cyclization to drive the equilibrium towards the anhydride product.

-

Toluene and Dean-Stark Trap: The azeotropic removal of water is a critical step to ensure high conversion to the anhydride. Toluene forms a low-boiling azeotrope with water, facilitating its removal from the reaction mixture.

-

Vigorous Stirring: Ensures efficient heat and mass transfer, which is particularly important as the starting material may have limited solubility.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized anhydride.

Table 1: Spectroscopic Data for trans-Aconitic Acid Anhydride

| Spectroscopic Technique | Key Features and Expected Values |

| Infrared (IR) Spectroscopy | Two distinct carbonyl stretching bands are characteristic of an anhydride. For cyclic anhydrides, the lower frequency band is typically stronger.[3][4] Expect strong peaks around 1850 cm⁻¹ and 1780 cm⁻¹. A broad O-H stretch from the carboxylic acid will be present around 3000 cm⁻¹. A C=C stretch will be observed around 1640 cm⁻¹. |

| ¹H NMR Spectroscopy | The proton on the double bond is expected to appear as a singlet in the olefinic region (around 6.5-7.0 ppm). The methylene protons adjacent to the anhydride and the carboxylic acid will appear as a singlet further upfield (around 3.5-4.0 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm). |

| ¹³C NMR Spectroscopy | The two carbonyl carbons of the anhydride will have distinct chemical shifts in the range of 160-175 ppm. The carboxylic acid carbonyl will also appear in this region. The olefinic carbons will be in the 120-140 ppm range, and the methylene carbon will be around 30-40 ppm. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of trans-aconitic acid anhydride (156.09 g/mol ) should be observed.[5] Fragmentation patterns may include the loss of CO, CO₂, and H₂O. |

Note: Specific chemical shifts will be dependent on the solvent used for NMR analysis.

The Synthetic Utility of trans-Aconitic Acid Anhydride: A Versatile Building Block

The true power of trans-aconitic acid anhydride lies in its ability to participate in a variety of chemical transformations, introducing a highly functionalized three-carbon unit into a target molecule.

Acylation Reactions: Ester and Amide Formation

The anhydride moiety is a potent acylating agent, reacting readily with alcohols and amines to form esters and amides, respectively. This reactivity provides a straightforward method for attaching the aconitate scaffold to a wide range of molecules.

Mechanism of Acylation:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophile (alcohol or amine) attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and departure of the carboxylate leaving group yields the acylated product and a molecule of trans-aconitic acid.

Diagram 1: General Mechanism of Acylation by trans-Aconitic Acid Anhydride.

Experimental Protocol: General Procedure for Esterification

Materials:

-

trans-Aconitic acid anhydride

-

Alcohol (1.0 - 1.2 eq)

-

Pyridine (as solvent and catalyst)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve the alcohol in anhydrous DCM or pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add trans-aconitic acid anhydride (1.0 eq) portion-wise to the stirred solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Pyridine: Acts as a nucleophilic catalyst, activating the anhydride, and also as a base to neutralize the carboxylic acid byproduct, preventing potential side reactions.

-

Anhydrous Conditions: Essential to prevent hydrolysis of the anhydride, which would lead to the formation of the diacid and reduce the yield of the desired ester.[6]

-

Inert Atmosphere: Prevents the reaction of the anhydride with atmospheric moisture.

Table 2: Representative Acylation Reactions

| Nucleophile | Product | Typical Yield (%) | Notes |

| Benzyl alcohol | Benzyl monoester of trans-aconitic acid | >90 | A common method for installing a readily cleavable benzyl ester. |

| Aniline | Anilide of trans-aconitic acid | >85 | Demonstrates the formation of a stable amide bond. |

| (R)-Propan-2-ol | Chiral monoester | Variable | Can be used to introduce chirality, though stereoselectivity may require optimization. |

Diels-Alder Reaction: A Gateway to Cyclic Scaffolds

The electron-deficient double bond in trans-aconitic acid anhydride makes it a potential dienophile in Diels-Alder reactions.[7] This powerful [4+2] cycloaddition reaction allows for the rapid construction of complex, six-membered rings with high stereocontrol. While specific examples with trans-aconitic acid anhydride are scarce in the literature, its structural similarity to maleic anhydride suggests significant potential.

Predicted Reactivity and Stereochemistry:

-

Regioselectivity: The regiochemical outcome of the Diels-Alder reaction will be governed by the electronic nature of both the diene and the dienophile. The electron-withdrawing anhydride and carboxylic acid groups will influence the orbital coefficients of the double bond.

-

Stereoselectivity: The Diels-Alder reaction is a concerted, suprafacial cycloaddition, meaning the stereochemistry of the dienophile is retained in the product.[6] The trans geometry of the double bond in the anhydride will translate to a trans relationship between the substituents on the newly formed cyclohexane ring. The endo rule is also expected to apply, with the electron-withdrawing groups of the dienophile preferentially occupying the endo position in the transition state.

Sources

- 1. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aconitic acid - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. biosynth.com [biosynth.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]

Unveiling the Conformational Landscape and Electronic Architecture of trans-Aconitic Acid Anhydride: A Theoretical and Computational Guide

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for investigating the structure of trans-aconitic acid anhydride. This molecule, a derivative of the naturally occurring trans-aconitic acid, presents an interesting case for computational analysis due to its conformational flexibility and the electronic interplay within its cyclic anhydride and carboxylic acid functionalities. This document is intended for researchers, scientists, and drug development professionals who wish to understand or implement computational strategies to elucidate the geometric, energetic, and electronic properties of this and related molecular systems. We will delve into the principles of ab initio and density functional theory (DFT) calculations, outlining a systematic workflow from initial structure generation to the analysis of vibrational spectra and frontier molecular orbitals.

Introduction: The Significance of trans-Aconitic Acid Anhydride

trans-Aconitic acid is a tricarboxylic acid that plays a role in various biological and industrial processes.[1] Its anhydride form, trans-aconitic acid anhydride, is a reactive intermediate and a potential building block in organic synthesis.[2] Understanding the three-dimensional structure, conformational preferences, and electronic properties of this anhydride is crucial for predicting its reactivity, designing derivatives with desired functionalities, and comprehending its potential interactions in biological systems.

Theoretical studies, particularly those employing quantum chemical methods, offer a powerful lens through which to examine molecular structures and properties at the atomic level. These in silico approaches can provide detailed insights that complement and guide experimental investigations, often at a fraction of the cost and time. This guide will walk through the essential theoretical frameworks and practical steps for a comprehensive computational analysis of trans-aconitic acid anhydride.

Theoretical Foundations: A Primer on Computational Methods

The cornerstone of modern computational chemistry lies in solving the Schrödinger equation for a given molecule. As exact solutions are only feasible for the simplest systems, a variety of approximation methods have been developed. For a molecule of the size and complexity of trans-aconitic acid anhydride, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational efficiency.[3][4][5]

2.1. Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

DFT methods are based on the principle that the ground-state energy of a molecule can be determined from its electron density. This approach is computationally less demanding than traditional wave-function-based ab initio methods while often providing comparable accuracy. The choice of the functional and basis set is critical for obtaining reliable results.

-

Functionals: A variety of functionals are available, ranging from the local density approximation (LDA) to generalized gradient approximation (GGA), meta-GGA, and hybrid functionals. For organic molecules like trans-aconitic acid anhydride, hybrid functionals such as B3LYP are often a good starting point.

-

Basis Sets: The basis set describes the atomic orbitals used to construct the molecular orbitals. Pople-style basis sets (e.g., 6-31G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are commonly employed. The choice of basis set will influence the accuracy and computational cost of the calculation.

A Step-by-Step Computational Workflow for trans-Aconitic Acid Anhydride

This section outlines a detailed, self-validating protocol for the theoretical investigation of trans-aconitic acid anhydride.

3.1. Molecular Structure Generation

The initial step involves generating a plausible 3D structure of trans-aconitic acid anhydride. This can be accomplished using molecular building software or by modifying the crystal structure of a related compound. The IUPAC name, (2,5-Dioxo-2,5-dihydrofuran-3-yl)acetic acid, and its SMILES string, O=C1OC(=O)C=C1CC(=O)O, can be used as inputs for structure generation.

3.2. Geometry Optimization: Finding the Energetic Minimum

Once an initial structure is obtained, its geometry must be optimized to find the lowest energy conformation on the potential energy surface. This is a crucial step as all subsequent calculations of molecular properties should be performed on the optimized structure.

Experimental Protocol: Geometry Optimization

-

Input File Preparation: Create an input file specifying the initial coordinates of the atoms, the chosen level of theory (e.g., B3LYP/6-31G(d,p)), and the keyword for geometry optimization (e.g., Opt).

-

Execution: Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).

-

Convergence Check: The optimization process is iterative. It is essential to verify that the calculation has converged to a true minimum. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.

3.3. Conformational Analysis: Exploring the Rotational Landscape

The presence of single bonds in the acetic acid side chain of trans-aconitic acid anhydride allows for rotational isomerism. A thorough conformational analysis is necessary to identify the most stable conformers and to understand the energy barriers between them. This can be achieved through a potential energy surface (PES) scan, where the dihedral angle of interest is systematically rotated, and the energy is calculated at each step.

Diagram: Computational Workflow for Conformational Analysis

Caption: A typical workflow for the conformational analysis of a flexible molecule.

3.4. Vibrational Frequency Analysis: Probing the Vibrational Modes

Calculating the vibrational frequencies of the optimized structure serves two primary purposes:

-

Confirmation of a True Minimum: As mentioned, the absence of imaginary frequencies confirms that the optimized geometry corresponds to a local minimum on the potential energy surface.

-

Prediction of the Infrared (IR) Spectrum: The calculated frequencies and their corresponding intensities can be used to predict the IR spectrum of the molecule. This theoretical spectrum can be compared with experimental data for validation.

Data Presentation: Predicted Vibrational Frequencies for trans-Aconitic Acid Anhydride (Hypothetical Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted Intensity |

| O-H Stretch (Carboxylic Acid) | 3550 | Strong |

| C=O Stretch (Anhydride, Asymmetric) | 1850 | Very Strong |

| C=O Stretch (Anhydride, Symmetric) | 1780 | Strong |

| C=O Stretch (Carboxylic Acid) | 1720 | Strong |

| C=C Stretch | 1650 | Medium |

| C-O-C Stretch (Anhydride) | 1250 | Strong |

3.5. Electronic Structure Analysis: Understanding Reactivity

The electronic properties of trans-aconitic acid anhydride can be elucidated by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: The HOMO represents the ability of a molecule to donate electrons. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: The LUMO represents the ability of a molecule to accept electrons. Regions of high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Diagram: Frontier Molecular Orbital (FMO) Concept

Sources

- 1. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. Spectral investigation, TD-DFT study, Hirshfeld surface analysis, NCI-RDG, HOMO-LUMO, chemical reactivity and NLO prope… [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, X-ray Structure, Hirshfeld, DFT Conformational, Cytotoxic, and Anti-Toxoplasma Studies of New Indole-Hydrazone Derivatives | MDPI [mdpi.com]

Thermal Stability & Decomposition Dynamics of trans-Aconitic Acid Anhydride

The following technical guide details the thermal stability, decomposition kinetics, and experimental characterization of trans-aconitic acid anhydride.

Technical Whitepaper | Version 1.0

Executive Summary

trans-Aconitic acid anhydride (TAA-Anh) is a critical, albeit transient, intermediate in the thermal valorization of biomass-derived citric and aconitic acids. Its stability profile is of paramount importance to the polymer and pharmaceutical industries, particularly in the synthesis of itaconic anhydride (a renewable monomer) and the functionalization of bio-polyesters like PLA.

This guide provides a mechanistic analysis of TAA-Anh’s thermal behavior, delineating the narrow window between its formation and its subsequent decarboxylation. We present self-validating protocols for its characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Chemical Architecture & Thermodynamic Landscape[1]

Structural Identity

Unlike its cis-isomer, which readily forms a stable cyclic anhydride (melting point 76–78 °C) due to the proximity of the carboxyl groups, trans-aconitic acid cannot form a cyclic anhydride directly without isomerization or intermolecular dehydration. However, under thermal stress (>190 °C), trans-aconitic acid dehydrates to form a transient anhydride species that rapidly undergoes decarboxylation.

-

IUPAC Name: trans-prop-1-ene-1,2,3-tricarboxylic acid anhydride (intermediate structure)

-

Key Characteristic: High reactivity toward decarboxylation.

-

Thermodynamic Driver: The formation of trans-aconitic anhydride is endothermic, but its isomerization to the cis-form (to relieve strain) or decarboxylation to itaconic anhydride is thermodynamically favorable.

The Decomposition Pathway

The thermal degradation of aconitic acid derivatives is not a single-step process.[1] It involves a cascade of dehydration, isomerization, and decarboxylation.[1][2]

Key Transformation:

Mechanistic Visualization (Pathway Diagram)

The following diagram illustrates the thermal transformation pathway, highlighting the critical node of trans-aconitic anhydride.

Figure 1: Thermal decomposition cascade of aconitic acid derivatives. The red node indicates the transient anhydride intermediate.

Kinetic Profiling & Stability Data

The thermal stability of TAA-Anh is defined by its resistance to decarboxylation.

Thermal Events Table

| Parameter | Value / Range | Observation |

| Melting Point (trans-Acid) | 190–195 °C (dec.) | Decomposes upon melting.[1] |

| Anhydride Formation | ~170–200 °C | Occurs in situ during acid dehydration. |

| Decarboxylation Onset | 210–230 °C | Rapid mass loss (-CO₂). |

| Isomerization Enthalpy | cis-anhydride | |

| Activation Energy ( | 140–160 kJ/mol | For the global decomposition step. |

Decomposition Kinetics

The decomposition follows a first-order kinetic model once the anhydride is formed. The rate-limiting step in the conversion of trans-aconitic acid to itaconic anhydride is often the initial dehydration to form the anhydride species.

-

Mechanism: The carboxyl group beta to the anhydride function facilitates decarboxylation, stabilizing the transition state leading to the exocyclic double bond of itaconic anhydride.

-

Critical Control Point: Maintaining temperatures between 180°C and 200°C maximizes Itaconic Anhydride yield; exceeding 220°C promotes isomerization to Citraconic Anhydride.

Experimental Protocols

Protocol A: Synthesis of trans-Aconitic Anhydride (In Situ / Isolation)

Note: Pure isolation is difficult due to hydrolytic instability. This protocol generates the species for immediate use or analysis.

Reagents: trans-Aconitic acid (98%), Acetic Anhydride (excess), Acetyl Chloride (catalyst).

-

Suspension: Suspend 10 g of trans-aconitic acid in 30 mL of acetic anhydride in a round-bottom flask equipped with a drying tube (CaCl₂).

-

Activation: Add 2 drops of acetyl chloride.

-

Reflux: Heat gently to 60°C for 2 hours. The solid should dissolve, indicating anhydride formation.

-

Isolation (Optional): Remove excess acetic anhydride under high vacuum at <40°C. The residue is the crude anhydride. Store under Argon at -20°C.

-

Validation: FTIR analysis. Look for anhydride carbonyl doublets at 1855 cm⁻¹ and 1785 cm⁻¹ .

Protocol B: Thermal Stability Analysis (TGA/DSC)

Objective: Determine the exact onset of decarboxylation.

Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT Q600).[3]

-

Sample Prep: Weigh 5–10 mg of dried trans-aconitic acid (or the isolated anhydride residue) into an Alumina pan. Do not crimp hermetically (gas evolution must escape).

-

Purge: Nitrogen or Argon at 50 mL/min.

-

Method:

-

Equilibrate: 30°C.

-

Ramp: 10°C/min to 300°C.

-

-

Data Interpretation (Self-Validating Steps):

-

Step 1 (Dehydration): Look for mass loss of ~10.3% (loss of H₂O) around 180–190°C. If mass loss is absent, the starting material was already the anhydride.

-

Step 2 (Decarboxylation): Look for a sharp mass loss of ~25% (loss of CO₂) immediately following the first step (or starting at 200°C for pure anhydride).

-

DSC Signal: Dehydration is endothermic; Decarboxylation is endothermic but may appear complex due to simultaneous phase changes.

-

Implications in R&D and Drug Development

Polymer Functionalization

TAA-Anh is a potent grafting agent. In the modification of Polylactic Acid (PLA), the anhydride moiety reacts with hydroxyl end-groups, while the double bond remains available for cross-linking.

-

Advantage: Higher reactivity than maleic anhydride in certain radical grafting scenarios.

-

Risk: Process temperatures must be kept <200°C to prevent degradation of the PLA matrix and loss of the anhydride functionality via decarboxylation.

Bio-Based Monomer Production

The thermal decomposition of TAA-Anh is the primary industrial route to Itaconic Anhydride .

-

Optimization: To favor Itaconic over Citraconic, researchers use rapid pyrolysis (flash heating) or catalytic dehydration (using sulfates/phosphates) to lower the

of the decarboxylation step relative to the isomerization step.

References

-

Wyrzykowski, D., et al. (2011). "Thermal behaviour of citric acid and isomeric aconitic acids." Journal of Thermal Analysis and Calorimetry. Link

-

Lehnert, R., et al. (2022). "Itaconic Anhydride as a Green Compatibilizer in Composites." MDPI Polymers. Link

-

Sigma-Aldrich. (n.d.). "Product Specification: trans-Aconitic acid." Merck KGaA. Link

-

Campbell, C.J., et al. (2022). "Aconitic Acid Recovery from Renewable Feedstock." Frontiers in Bioengineering and Biotechnology. Link

-

Pai, R., et al. (2005). "Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR." Chemical Engineering Education. Link

Sources

trans-Aconitic acid anhydride vs cis-aconitic anhydride basic differences

Technical Whitepaper: Isomeric Distinctions and Synthetic Utility of Aconitic Anhydrides

Executive Summary

In the landscape of bioconjugation and metabolic biochemistry, the distinction between trans-aconitic acid derivatives and cis-aconitic anhydride is governed by a fundamental tension between thermodynamic stability and kinetic reactivity. While trans-aconitic acid represents the thermodynamically dominant isomer and a potent biological inhibitor, cis-aconitic anhydride is the requisite electrophile for synthesizing pH-sensitive drug delivery systems.

This guide addresses a common point of confusion in reagent selection: the structural feasibility of "trans-aconitic anhydride" versus the functional utility of cis-aconitic anhydride. It provides a definitive analysis of their stereochemical constraints, synthetic interconversion, and critical applications in Antibody-Drug Conjugates (ADCs).

Part 1: Structural & Stereochemical Fundamentals[1]

To understand the reactivity differences, one must first accept a geometric reality: Monomeric cyclic anhydrides of aconitic acid require cis (Z) geometry. [1]

The Stereochemical Paradox

Aconitic acid (prop-1-ene-1,2,3-tricarboxylic acid) exists in two isomeric forms. The formation of a 5-membered cyclic anhydride ring involves the dehydration of the C1 and C2 carboxyl groups.

-

cis-Aconitic Anhydride (Z-isomer): The carboxyl groups at C1 and C2 are on the same side of the double bond. This proximity allows for the formation of a stable 5-membered anhydride ring.

-

trans-Aconitic Acid (E-isomer): The carboxyl groups are on opposite sides of the double bond. Steric constraints prevent the formation of a monomeric intramolecular anhydride.

Critical Note on Nomenclature: Commercial listings for "trans-aconitic anhydride" often refer to the trans-acid precursor or, less commonly, unstable intermolecular polymeric anhydrides. For the purpose of drug development and protein modification, the reactive species is exclusively cis-aconitic anhydride .

| Feature | cis-Aconitic Anhydride | trans-Aconitic Acid |

| Geometry | Z (Cis) | E (Trans) |

| Thermodynamics | Kinetically reactive; moisture sensitive | Thermodynamically stable |

| Ring Formation | Forms 5-membered cyclic anhydride | Sterically prohibited (monomer) |

| Primary Utility | Bioconjugation (pH-labile linkers) | Metabolic Inhibition (Aconitase) |

| CAS Registry | 6318-55-4 | 4023-65-8 |

Part 2: Synthesis and Isomerization Mechanisms[1]

The synthesis of the useful cis-anhydride often begins with the abundant trans-acid. This process relies on a dehydration-driven isomerization.

The Dehydration-Isomerization Workflow

When trans-aconitic acid is treated with a strong dehydrating agent (e.g., acetic anhydride), the thermodynamic barrier is overcome. The reaction forces the elimination of water, driving the equilibrium toward the cyclic cis-anhydride, which is the only geometry that can relieve the dehydration stress via cyclization.

Figure 1: The synthetic pathway converting the stable trans-acid into the reactive cis-anhydride.

Part 3: Applications in Bioconjugation (The "cis-Aconityl" Linker)[4][5]

The primary application of cis-aconitic anhydride in drug development is the creation of charge-reversal, pH-sensitive linkers . This chemistry is a cornerstone of intracellular drug delivery, particularly for ADCs and nanoparticle formulations.

Mechanism of Action: The Endosomal Trigger

The cis-aconityl linkage exploits the pH differential between the physiological environment (pH 7.[2]4) and the endosome/lysosome (pH 4.5–5.5).[1]

-

Conjugation (pH 8.0): The anhydride reacts with an amine (e.g., Doxorubicin or a Lysine residue) to form an amide bond.[1] A free carboxylic acid remains adjacent to the amide.

-

Circulation (pH 7.4): The amide bond is stable.[1]

-

Acidic Trigger (pH < 6.0): In the acidic endosome, the adjacent free carboxylic acid becomes protonated.[1] This allows it to act as an intramolecular catalyst, attacking the amide bond and reforming the anhydride (or hydrolyzing), thereby releasing the drug payload.

Figure 2: The pH-sensitive release mechanism of cis-aconityl spacers.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of cis-Aconitic Anhydride from trans-Aconitic Acid

Note: This protocol converts the commercially available trans-acid into the reactive anhydride.

-

Reagents: trans-Aconitic acid (10 g), Acetic anhydride (40 mL).

-

Reaction: Suspend the acid in acetic anhydride in a round-bottom flask equipped with a drying tube (calcium chloride).

-

Heating: Heat the mixture gently to reflux until the solution becomes clear (approx. 1 hour). The trans isomer isomerizes to cis to allow ring closure.

-

Isolation: Remove excess acetic anhydride and acetic acid under vacuum (rotary evaporator) at roughly 60°C.

-

Crystallization: Dissolve the oily residue in dry benzene or toluene (caution: carcinogen, use fume hood) and add petroleum ether to induce crystallization.

-

Yield: Filter the white crystals. Store in a desiccator at -20°C. cis-Aconitic anhydride is highly moisture-sensitive.

Protocol B: Preparation of pH-Sensitive Doxorubicin Conjugates

Target: Conjugation of Doxorubicin (DOX) via cis-aconityl spacer.

-

Activation: Dissolve Doxorubicin HCl (1 eq) in water/dioxane (1:1).

-

Coupling: Add cis-aconitic anhydride (3 eq) dropwise while maintaining pH 8.5–9.0 using 0.5 M NaOH.

-

Critical Step: Temperature must be kept at 0–4°C to prevent premature hydrolysis of the anhydride.

-

-

Incubation: Stir for 15 minutes in the dark.

-

Acidification: Carefully adjust pH to 3.0 with cold 1 M HCl to precipitate the cis-aconityl-DOX derivative (if hydrophobic) or prepare for purification.

-

Purification: Extract with ethyl acetate or purify via HPLC. The resulting product possesses a free carboxylic acid necessary for the pH-cleavage mechanism.

References

-

National Institutes of Health (NIH) - PubChem. cis-Aconitic Anhydride Compound Summary. Available at: [Link][1]

-

Du, J., et al. (2019). Type of pH Sensitive Linker Reveals Different Time-Dependent Intracellular Localization. International Journal of Pharmaceutics. Available at: [Link][1]

Sources

Methodological & Application

using trans-Aconitic acid anhydride in organic synthesis protocols

Application Note: Strategic Utilization of trans-Aconitic Acid Anhydride in Bio-Based Organic Synthesis

Executive Summary

trans-Aconitic acid anhydride (CAS: 14556-16-2) represents a high-value, bio-derived electrophile utilized increasingly in the synthesis of hyperbranched polyesters, bio-composites, and functionalized drug delivery scaffolds.[1] Derived from trans-aconitic acid (the predominant isomer in sugar cane and beetroot processing streams), this anhydride offers a unique trifunctional handle: a reactive cyclic anhydride, a free carboxylic acid (or latent functionality depending on synthesis route), and an internal double bond amenable to post-polymerization crosslinking.[1]

This guide provides validated protocols for the generation, handling, and application of aconitic anhydride, specifically addressing the critical "isomerization-dehydration" dynamic that distinguishes it from simple aliphatic anhydrides.[1]

Technical Background: The Geometry of Reactivity

The Isomerization Paradox: Researchers must understand a fundamental structural constraint: A stable 5-membered cyclic anhydride cannot exist with a trans double bond geometry due to extreme ring strain.[1]

-

Starting Material: trans-Aconitic acid (stable, commercially available).[1][2]

-

Reaction Intermediate: Upon dehydration (thermal or chemical), the trans-acid undergoes bond rotation/isomerization to form the cis-configuration required for ring closure.[1]

-

The Reagent: Consequently, the reagent commercially labeled as "trans-Aconitic acid anhydride" (CAS 14556-16-2) is often the anhydride derived from the trans-acid, which behaves chemically as the cyclic cis-anhydride or an oligomeric linear anhydride depending on the isolation method.[1]

Key Application Areas:

-

Hyperbranched Polymers: Acts as an AB2 or AB3 monomer.[2]

-

Epoxy Curing: Bio-based hardener with higher thermal stability than aliphatic counterparts.[2]

-

Surface Grafting: Introduction of carboxylic acid moieties onto polysaccharides (Starch/Chitosan).[2]

Visualization: Reactivity & Isomerization Pathway[1][2]

The following diagram illustrates the conversion of trans-aconitic acid to its reactive anhydride form and subsequent pathways.

Figure 1: Mechanistic pathway from trans-aconitic acid to reactive anhydride and downstream applications.[1][2][3] Note the critical temperature threshold to avoid decarboxylation.

Experimental Protocols

Protocol A: Preparation of Reactive Aconitic Anhydride (In-Situ & Isolation)

Use this protocol to convert stable trans-aconitic acid into the reactive anhydride reagent.[1][2]

Reagents:

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser protected by a CaCl₂ drying tube.

-

Charge: Add 17.4 g (0.1 mol) of trans-aconitic acid and 40 mL of acetic anhydride.

-

Reaction:

-

Isolation:

-

Purification (Optional): Recrystallize from dry benzene or toluene/chloroform (1:1) if a crystalline solid is required.[2]

-

Note: For polymer synthesis, the crude residue is often used immediately to prevent hydrolysis.

-

Critical Control Point: Do not exceed 130°C. Above this temperature, aconitic anhydride undergoes decarboxylation to yield Itaconic Anhydride , changing the functionality from 3 to 2.

Protocol B: Synthesis of Bio-Based Hyperbranched Polyesters

Application: Creating biodegradable resin scaffolds.

Materials:

Step-by-Step:

-

Melt Mixing: In a three-neck reactor equipped with nitrogen inlet and mechanical stirrer, charge Aconitic Anhydride and Glycerol in a 1:1 molar ratio .

-

Pre-polymerization: Heat to 110°C under continuous nitrogen flow. Stir at 200 rpm.

-

Reaction Phase:

-

Maintain 110°C for 1 hour.

-

Raise temperature to 130°C and apply vacuum (20 mbar) to remove water formed by esterification of the free carboxylic acid tail.

-

-

Monitoring: Monitor the Acid Value (AV). The reaction is considered complete when AV drops below a target threshold (typically <50 mg KOH/g for high conversion).[2]

-

Termination: Cool the reactor rapidly to room temperature to prevent gelation (crosslinking of the double bonds).

-

Workup: Dissolve the polymer in THF and precipitate into cold diethyl ether to remove unreacted monomers.

Data Specification:

| Parameter | Value Range | Impact on Polymer |

| Molar Ratio (Anh:Gly) | 1:1 to 1:2 | 1:1 yields rigid, highly branched structures; 1:2 yields flexible, OH-rich oligomers.[1][2] |

| Temperature | 110°C - 130°C | <110°C: Slow kinetics.[1][2] >140°C: Risk of vinyl crosslinking (Gelation).[2] |

| Vacuum | 10 - 50 mbar | Essential to drive equilibrium towards high molecular weight.[1] |

Protocol C: Functionalization of Chitosan (Bioconjugation)

Application: Drug delivery systems (pH-sensitive hydrogels).[1][2]

Rationale: Aconitic anhydride reacts with the primary amines of chitosan to introduce vinyl groups and free carboxylic acids, enabling pH sensitivity and photo-crosslinking.[1]

Procedure:

-

Dissolution: Dissolve Chitosan (low molecular weight) in 1% aqueous acetic acid solution (2% w/v).

-

Solvent Exchange: Dilute with Methanol (1:1 v/v) to improve anhydride solubility.

-

Addition: Add Aconitic Anhydride (dissolved in small amount of acetone) dropwise to the chitosan solution.

-

Target Ratio: 0.5 to 1.0 molar equivalent relative to glucosamine units.[2]

-

-

Incubation: Stir at Room Temperature for 12 hours.

-

Precipitation: Neutralize to pH 7.0 with 1M NaOH. Precipitate the product in excess acetone.

-

Characterization: Verify amide bond formation via FTIR (Amide I band at ~1650 cm⁻¹ and disappearance of Anhydride doublets at 1780/1850 cm⁻¹).

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Product is liquid/oily instead of solid | Incomplete removal of acetic anhydride or presence of isomers. | Dry under high vacuum for 12h.[2] Use immediately; cis-anhydride is often semi-solid/liquid.[1][2] |

| Uncontrolled Gelation | Thermal crosslinking of vinyl groups.[2] | Add radical inhibitor (Hydroquinone, 100 ppm) during synthesis.[2] Keep T < 130°C. |

| Low Reactivity | Hydrolysis of anhydride.[2] | Ensure all glassware is flame-dried.[1] Store anhydride under N₂ at -20°C. |

Safety Warning:

-

Corrosivity: Aconitic anhydride is a potent electrophile and irritant.[1] It causes severe eye and skin burns.[2]

-

Sensitizer: Handle in a fume hood.[2] Inhalation may cause respiratory sensitization.[2]

References

-

National Center for Biotechnology Information. (2022).[2] Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. PMC. Retrieved October 26, 2023, from [Link]

-

MDPI. (2022).[2] Itaconic Anhydride as a Green Compatibilizer in Composites. (Contextual reference for bio-based anhydride reactivity). Retrieved October 26, 2023, from [Link][1]

Sources

Application Note: trans-Aconitic Acid Anhydride as a Cross-Linking Agent for High-Performance Biopolymers

Executive Summary